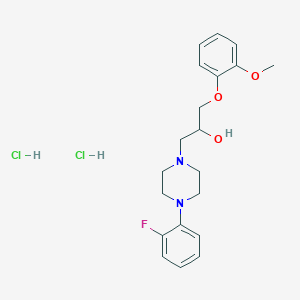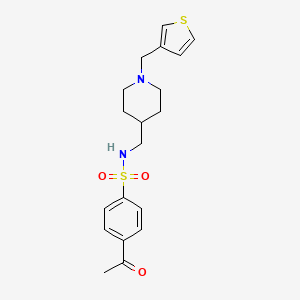
4-acetyl-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state, is a key component of this compound . Piperidine-containing compounds are important synthetic medicinal blocks for drug construction . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of this compound includes a piperidine ring attached to a thiophene ring through a methylene bridge. An acetyl group is attached to the benzene ring, and a sulfonamide group is attached to the benzene ring.科学的研究の応用
Phospholipase A2 Inhibition
A study by Oinuma et al. (1991) synthesized a series of benzenesulfonamides, including derivatives structurally similar to 4-acetyl-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide, as potent inhibitors of membrane-bound phospholipase A2. These compounds showed significant potential in reducing myocardial infarction size in coronary occluded rats, identifying their therapeutic potential in cardiovascular diseases (Oinuma et al., 1991).
Antagonist for HIV-1 Infection Prevention
Cheng De-ju (2015) explored methylbenzenesulfonamide derivatives, closely related to this compound, as potential antagonists for preventing human HIV-1 infection. These compounds, including intermediates like 4-methyl-N-ethyl-N-(piperidin-4-yl)benzenesulfonamide, demonstrate the scope for developing targeted therapies against HIV (Cheng De-ju, 2015).
Inhibition of Cholinesterase Enzymes
Khalid (2012) and colleagues synthesized sulfonamide derivatives with a piperidine nucleus, exhibiting substantial inhibitory activities against acetylcholinesterase and butyrylcholinesterase enzymes. These findings highlight the potential of such compounds in treating neurological disorders like Alzheimer's disease (Khalid, 2012).
Anticancer and Anti-HCV Activities
Ş. Küçükgüzel et al. (2013) synthesized celecoxib derivatives, including benzenesulfonamides, showing promising anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. This highlights the diverse therapeutic applications of such compounds in treating various diseases including cancer and hepatitis C virus infection (Ş. Küçükgüzel et al., 2013).
Inhibition of Carbonic Anhydrase for Anticonvulsant Action
Mishra et al. (2017) reported novel benzenesulfonamide derivatives as effective inhibitors of human carbonic anhydrase, with implications in treating conditions like epilepsy. Some derivatives displayed effective seizure protection in animal models, indicating their potential as anticonvulsant agents (Mishra et al., 2017).
将来の方向性
Piperidine derivatives, such as 4-acetyl-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide, play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on discovering and biologically evaluating potential drugs containing the piperidine moiety .
特性
IUPAC Name |
4-acetyl-N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S2/c1-15(22)18-2-4-19(5-3-18)26(23,24)20-12-16-6-9-21(10-7-16)13-17-8-11-25-14-17/h2-5,8,11,14,16,20H,6-7,9-10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWZOIBINNNRYIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)CC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
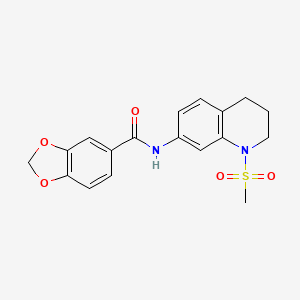
![3-(4-Bromophenyl)-6-(5-ethylthieno[2,3-b]thiophen-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2587787.png)

![2-((3-(4-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2587791.png)
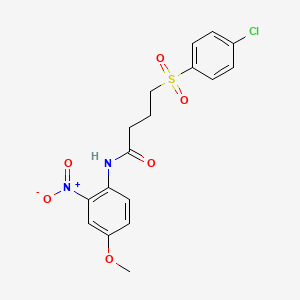
![N-benzyl-3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide](/img/structure/B2587796.png)
![1-[(tert-butoxy)carbonyl]-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B2587797.png)


![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2587801.png)
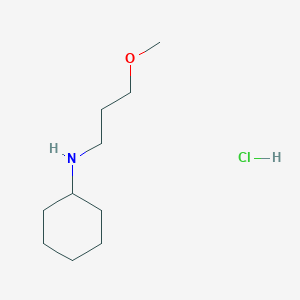
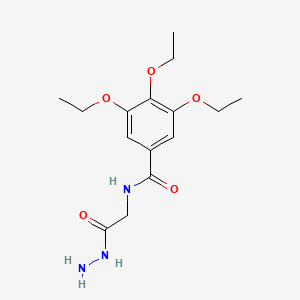
![4-((1-(2,5-dimethylbenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-propylcyclohexanecarboxamide](/img/structure/B2587804.png)
